molecular formula C30H57ClSn B14262025 chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane

chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane

Cat. No.: B14262025
M. Wt: 571.9 g/mol
InChI Key: KRQBWVGIKRMSRD-MJFNXERZSA-M
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Description

Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This particular compound features two cyclohexyl groups, each with specific stereochemistry, bonded to a central tin atom along with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane typically involves the reaction of tin tetrachloride with the appropriate cyclohexyl derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction mixture is usually refluxed in an organic solvent such as toluene or hexane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to maintain the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions

Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as alkoxides or amines.

    Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or peracids.

    Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines in anhydrous conditions.

    Oxidation: Hydrogen peroxide or peracids in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products

    Substitution: Formation of organotin alkoxides or amines.

    Oxidation: Formation of tin oxides or hydroxides.

    Reduction: Formation of lower oxidation state tin compounds.

Scientific Research Applications

Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for studying tin’s biological interactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, affecting their structure and function. This coordination can lead to the inhibition of enzymes or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tri-n-butyltin chloride: Another organotin compound with different alkyl groups.

    Di-n-octyltin dichloride: Features two octyl groups instead of cyclohexyl groups.

    Tetraphenyltin: Contains four phenyl groups bonded to tin.

Uniqueness

Chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane is unique due to its specific stereochemistry and the presence of cyclohexyl groups. This stereochemistry can influence its reactivity and interactions with other molecules, making it distinct from other organotin compounds.

Properties

Molecular Formula

C30H57ClSn

Molecular Weight

571.9 g/mol

IUPAC Name

chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane

InChI

InChI=1S/3C10H19.ClH.Sn/c3*1-8(2)10-6-4-9(3)5-7-10;;/h3*6,8-10H,4-5,7H2,1-3H3;1H;/q;;;;+1/p-1/t9-,10+;2*9-,10-;;/m000../s1

InChI Key

KRQBWVGIKRMSRD-MJFNXERZSA-M

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)[Sn]([C@@H]2C[C@@H](CC[C@H]2C(C)C)C)([C@@H]3C[C@@H](CC[C@@H]3C(C)C)C)Cl)C(C)C

Canonical SMILES

CC1CCC(C(C1)[Sn](C2CC(CCC2C(C)C)C)(C3CC(CCC3C(C)C)C)Cl)C(C)C

Origin of Product

United States

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